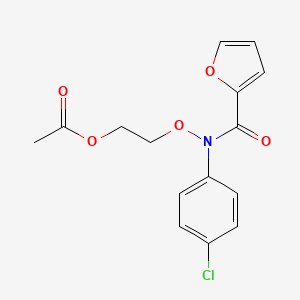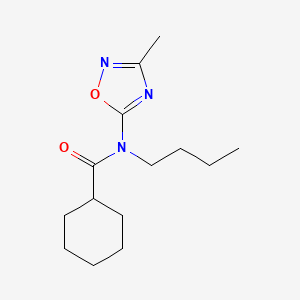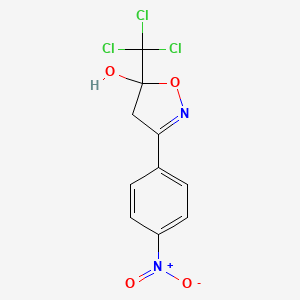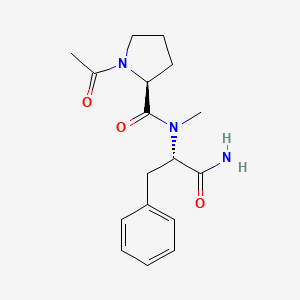![molecular formula C14H12O B12896022 1,8-Dimethyldibenzo[b,d]furan CAS No. 7396-53-4](/img/no-structure.png)
1,8-Dimethyldibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dimethyldibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring The compound is characterized by the presence of two methyl groups at the 1 and 8 positions of the dibenzofuran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dimethyldibenzo[b,d]furan can be synthesized through several methods. One common approach involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers. This method typically requires the use of metal catalysts such as palladium or copper to facilitate the formation of the dibenzofuran core .
Another method involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran structure. This approach also often employs metal catalysts and can be carried out under various reaction conditions, including high temperatures and the presence of strong acids or bases .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and isolation of the compound to meet specific quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dimethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the dibenzofuran structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized dibenzofurans with different substituents at the 1 and 8 positions .
Applications De Recherche Scientifique
1,8-Dimethyldibenzo[b,d]furan has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Dibenzofuran derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their unique electronic properties.
Biological Research: The compound has been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1,8-Dimethyldibenzo[b,d]furan depends on its specific application. In medicinal chemistry, the compound may exert its effects by inhibiting enzymes such as tyrosine kinases or other molecular targets involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes essential for cancer cell survival and proliferation .
Comparaison Avec Des Composés Similaires
1,8-Dimethyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
3,9-Dimethyldibenzo[b,d]furan-1,7-diol: This compound has similar structural features but different functional groups, leading to distinct chemical properties and biological activities.
Usnic Acid: A naturally occurring dibenzofuran derivative with significant antimicrobial and anticancer properties.
Propriétés
| 7396-53-4 | |
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1,8-dimethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-9-6-7-12-11(8-9)14-10(2)4-3-5-13(14)15-12/h3-8H,1-2H3 |
Clé InChI |
XIZKTHMWPNUZMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=CC=CC(=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)


![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)




